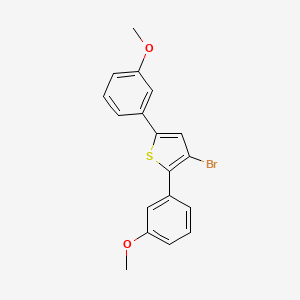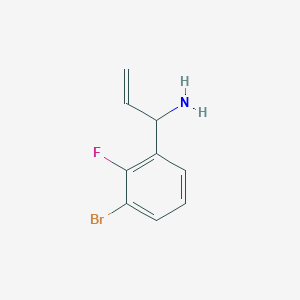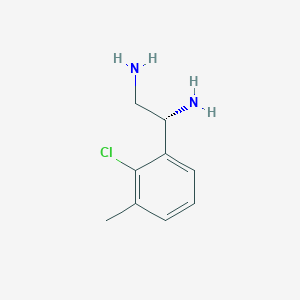
3-Bromo-2,5-bis(3-methoxyphenyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,5-bis(3-methoxyphenyl)thiophene is a thiophene derivative with the molecular formula C18H15BrO2S. Thiophene is a heterocyclic compound containing a sulfur atom in a five-membered ring, and its derivatives are known for their unique electronic, optical, and redox properties. These properties make thiophene derivatives valuable in various fields, including materials science, pharmaceuticals, and organic electronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-bis(3-methoxyphenyl)thiophene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 2,5-dibromo-3-methylthiophene with boronic acids or esters . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), under an inert atmosphere .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2,5-bis(3-methoxyphenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2,5-bis(3-methoxyphenyl)thiophene.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2,5-bis(3-methoxyphenyl)thiophene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Bromo-2,5-bis(3-methoxyphenyl)thiophene involves its interaction with molecular targets and pathways. The compound’s unique electronic properties allow it to participate in electron transfer processes, making it useful in electronic applications. In biological systems, its interactions with cellular components can lead to various biological effects, such as antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3-methoxythiophene: Another thiophene derivative with similar electronic properties.
3-Bromo-2,5-dimethylthiophene: A structurally similar compound with different substituents.
2,5-Dibromo-3-methylthiophene: A precursor in the synthesis of various thiophene derivatives.
Uniqueness
3-Bromo-2,5-bis(3-methoxyphenyl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials and electronic devices .
Eigenschaften
Molekularformel |
C18H15BrO2S |
|---|---|
Molekulargewicht |
375.3 g/mol |
IUPAC-Name |
3-bromo-2,5-bis(3-methoxyphenyl)thiophene |
InChI |
InChI=1S/C18H15BrO2S/c1-20-14-7-3-5-12(9-14)17-11-16(19)18(22-17)13-6-4-8-15(10-13)21-2/h3-11H,1-2H3 |
InChI-Schlüssel |
MCOKNRACGHWKDW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=CC(=C(S2)C3=CC(=CC=C3)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043151.png)



![3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13043187.png)


![4-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-3-amine](/img/structure/B13043193.png)
![N-{[3-(dibenzylamino)azetidin-3-yl]methyl}acetamide](/img/structure/B13043201.png)


